molecular formula C19H18ClN3O3S B11523020 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-(3-chlorophenyl)-N-methylcarbamimidothioate

1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-(3-chlorophenyl)-N-methylcarbamimidothioate

Cat. No.: B11523020
M. Wt: 403.9 g/mol
InChI Key: IZAZLLHGHRHGQL-UHFFFAOYSA-N
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Description

(E)-N’-(3-CHLOROPHENYL)-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE is a complex organic compound characterized by its unique structural components This compound features a chlorophenyl group, a methoxyphenyl group, and a dioxopyrrolidinyl group, all connected through a sulfanyl linkage to a methanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-CHLOROPHENYL)-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidinyl structure, followed by the introduction of the methoxyphenyl and chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the methanimidamide linkage under controlled conditions, often using a combination of reducing agents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may employ advanced techniques such as continuous flow synthesis, which allows for precise control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-CHLOROPHENYL)-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imidamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate temperatures.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N’-(3-CHLOROPHENYL)-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups, such as chlorophenyl sulfonamides.

    Methoxyphenyl derivatives: Compounds containing methoxyphenyl groups, like methoxyphenyl amines.

    Dioxopyrrolidinyl derivatives: Compounds with dioxopyrrolidinyl structures, such as dioxopyrrolidinyl carboxamides.

Uniqueness

(E)-N’-(3-CHLOROPHENYL)-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N'-methylcarbamimidothioate

InChI

InChI=1S/C19H18ClN3O3S/c1-21-19(22-13-5-3-4-12(20)10-13)27-16-11-17(24)23(18(16)25)14-6-8-15(26-2)9-7-14/h3-10,16H,11H2,1-2H3,(H,21,22)

InChI Key

IZAZLLHGHRHGQL-UHFFFAOYSA-N

Canonical SMILES

CN=C(NC1=CC(=CC=C1)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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